

The Phylogenetic Landscape of N-Acetylhistidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetylhistidine

Cat. No.: B147229

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the phylogenetic distribution, biosynthesis, and physiological roles of **N-Acetylhistidine** (NAH). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes relevant biochemical pathways.

Introduction: An Evolutionary Tale of Two Acetylated Amino Acids

N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine.^{[1][2]} Its presence and concentration across the animal kingdom reveal a fascinating evolutionary divergence, particularly within vertebrates. While it is a prominent biomolecule in the nervous and ocular tissues of poikilothermic (cold-blooded) vertebrates, its role is largely supplanted by N-acetyl-L-aspartate (NAA) in homeothermic (warm-blooded) vertebrates.^{[3][4]} This guide explores the phylogenetic distribution of NAH, its metabolic pathways, and its potential physiological significance, with a focus on providing practical information for researchers in the field.

Phylogenetic Distribution of N-Acetylhistidine

The distribution of NAH exhibits a strong phylogenetic pattern, with significant differences observed between poikilothermic and homeothermic vertebrates.

Vertebrates:

N-Acetylhistidine is a major osmolyte and prominent biomolecule in the brain, retina, and lens of teleost (bony) fish, amphibians, and reptiles.^{[3][4][5]} In these poikilothermic vertebrates, NAH is present in high millimolar concentrations.^[4] Conversely, in birds and mammals (homeotherms), NAH is found in much lower or trace amounts in the brain and other tissues.^{[3][4]} In these animals, N-acetyl-L-aspartate (NAA) is the dominant acetylated amino acid in the brain and eyes.^[3] This distinct distribution highlights a phylogenetic transition in brain metabolism at the fish-tetrapod boundary.^[6]

Beyond the nervous system, NAH has been identified in the skeletal muscle of numerous freshwater fish species.^[7] Its presence has also been noted in the heart of some poikilotherms.^[8]

Invertebrates:

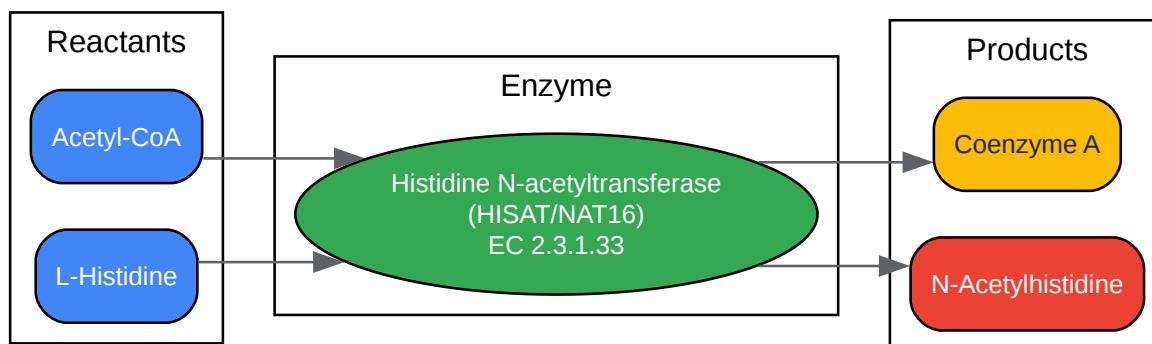
While the primary focus of research has been on vertebrates, the presence of **N-Acetylhistidine** has been reported in some invertebrates, including *Drosophila melanogaster* (fruit fly) and *Apis cerana* (Asiatic honeybee).^[1] The broader distribution and physiological roles of NAH in invertebrates remain an area for further investigation.

Quantitative Distribution of N-Acetylhistidine

The following tables summarize the reported concentrations of **N-Acetylhistidine** across various species and tissues.

Table 1: Concentration of **N-Acetylhistidine** in Vertebrate Tissues

Species Category	Species	Tissue	Concentration	Reference
Fish	14 species (general)	Lens	3.3–21.7 mM	[3][4]
Carp (<i>Cyprinus carpio</i>)	Lens	~12 mM		[4]
Siamese fighting fish (<i>Betta splendens</i>)	Skeletal Muscle	10.37 µmol/g		[7]
Three spot gourami (<i>Trichogaster trichopterus</i>)	Skeletal Muscle	3.17–6.16 µmol/g		[7]
Glass catfish (<i>Kryptopterus bicirrhis</i>)	Skeletal Muscle	3.17–6.16 µmol/g		[7]
Nile tilapia (<i>Oreochromis niloticus</i>)	Skeletal Muscle	3.17–6.16 µmol/g		[7]
Ram cichlid (<i>Mikrogeophagus ramirezi</i>)	Skeletal Muscle	3.17–6.16 µmol/g		[7]
Guapote tigre (<i>Parachromis managuensis</i>)	Skeletal Muscle	3.17–6.16 µmol/g		[7]
Amphibians	5 species (general)	Skeletal Muscle	< 0.25 µmol/g	[7]
Reptiles	4 species (general)	Skeletal Muscle	< 0.25 µmol/g	[7]


Biosynthesis and Metabolism

N-Acetylhistidine is synthesized from L-histidine and acetyl-CoA in a reaction catalyzed by the enzyme histidine N-acetyltransferase (HISAT), also known as acetyl-CoA:L-histidine N-acetyltransferase (EC 2.3.1.33).[4][9][10]

The gene encoding HISAT in fish has been identified as a homolog of the human predicted gene NAT16.[11] Interestingly, the recombinant human NAT16 protein exhibits only trace enzymatic activity for NAH synthesis, suggesting a functional divergence during evolution where the role of mammalian NAT16 may have been altered.[11]

The degradation of NAH is carried out by **N-acetylhistidine** deacetylase (EC 3.5.1.34), which hydrolyzes NAH back into L-histidine and acetate.[4]

Biosynthesis of N-Acetylhistidine

[Click to download full resolution via product page](#)

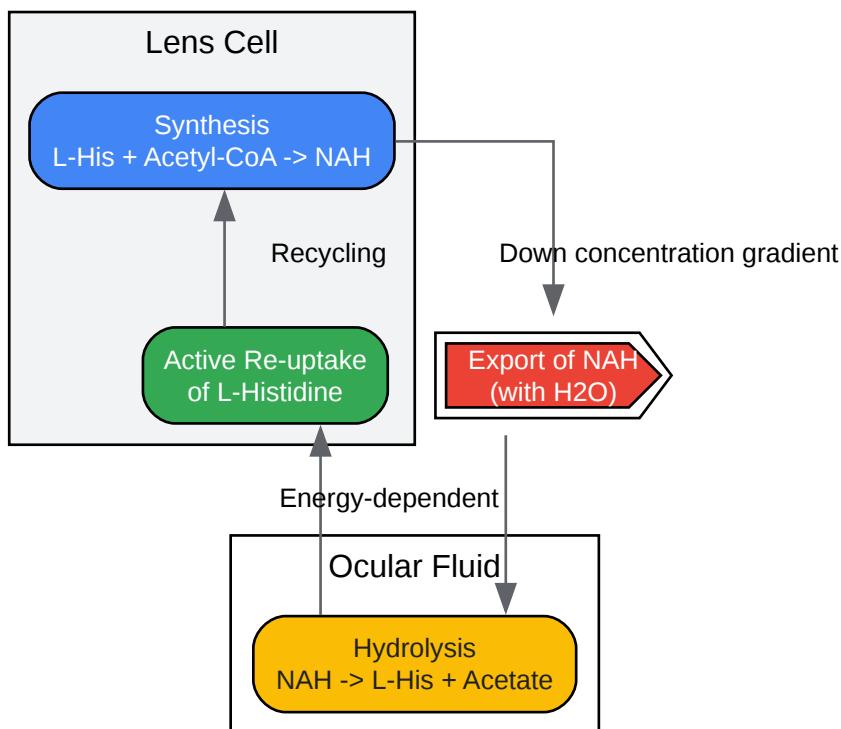
Biosynthesis of **N-Acetylhistidine**.

Physiological Functions

The high concentrations of NAH in the brain and eyes of poikilothermic vertebrates suggest important physiological roles.

Osmoregulation

N-Acetylhistidine is considered a major osmolyte in the brain and eyes of teleost fish, amphibians, and reptiles, contributing to the maintenance of cellular volume and osmotic balance in these tissues.[3]


The Molecular Water Pump Hypothesis

A significant hypothesized function of NAH, particularly in the fish lens, is its role in a "molecular water pump" (MWP).^{[3][4][8][12][13][14]} This proposed mechanism helps to maintain the highly dehydrated state of the lens, which is crucial for its transparency and the prevention of cataracts.^{[3][4][14]}

The MWP cycle involves the following steps:

- Synthesis: NAH is synthesized within the lens cells from L-histidine and acetyl-CoA.^{[3][4][13]}
- Export: NAH is then exported from the lens cells into the surrounding ocular fluid, moving down its concentration gradient.^{[3][4][13]} It is proposed that each molecule of NAH carries with it a significant number of water molecules (estimated at 33) out of the lens.^{[3][13][14]}
- Hydrolysis: In the ocular fluid, NAH is hydrolyzed by **N-acetylhistidine** deacetylase into L-histidine and acetate.^{[3][4][13]}
- Re-uptake: The L-histidine is then actively transported back into the lens cells, where it can be re-synthesized into NAH, thus completing the cycle.^{[3][4][13]}

This energy-dependent cycling effectively pumps water out of the lens against a water concentration gradient, maintaining its dehydrated state.^{[3][4][13]}

[Click to download full resolution via product page](#)

The **N-Acetylhistidine** Molecular Water Pump Cycle.

Other Potential Roles

It has also been suggested that NAH may serve as an emergency reservoir for the essential amino acid histidine, particularly during periods of food deprivation in some fish species.[7]

Experimental Protocols

Accurate quantification of **N-Acetylhistidine** in biological samples is crucial for understanding its physiological roles. The following sections detail generalized protocols for the detection and quantification of NAH using common analytical techniques.

Sample Preparation from Tissues

- Tissue Homogenization:
 - Excise and weigh the tissue of interest (e.g., brain, lens, muscle).

- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a tissue homogenizer.
- Deproteinization:
 - Add a deproteinizing agent, such as trichloroacetic acid or a cold organic solvent (e.g., acetonitrile or methanol), to the homogenate.
 - Vortex thoroughly to precipitate proteins.
 - Incubate the mixture on ice for at least 20 minutes.
 - Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
- Supernatant Collection:
 - Carefully collect the supernatant, which contains the small molecule metabolites, including NAH.
 - The supernatant can be directly analyzed or stored at -80°C. For some applications, it may be necessary to evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the separation and quantification of N-acetylated amino acids.

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm).
- Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium dihydrogen phosphate (pH adjusted to 3.4) with an ion-pairing agent like 6 mM 1-

heptanesulfonic acid, mixed with a small percentage of an organic solvent like acetonitrile (e.g., 96:4 v/v).

- Flow Rate: A typical flow rate is 1.0 ml/min.
- Detection: UV detection at a wavelength of 212 nm.
- Quantification: Generate a standard curve using known concentrations of pure **N-Acetylhistidine**. The concentration of NAH in the samples is determined by comparing the peak area to the standard curve.

Analysis by Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of NAH.

- Sample Preparation: Follow the general sample preparation protocol. The final extract can be directly injected into the LC-MS/MS system.
- Liquid Chromatography: Utilize a C18 column with a gradient elution, typically with mobile phases consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
 - Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for NAH.
- Quantification: An internal standard (e.g., a stable isotope-labeled version of NAH) should be used for accurate quantification. A calibration curve is constructed by analyzing a series of standards with known concentrations.

Detection by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that can be used to detect and quantify NAH in vivo or in tissue extracts.

- Principle: The methyl protons of the acetyl group of NAH produce a characteristic signal in the ¹H-MRS spectrum.
- Signal Identification: The peak for the N-acetyl group of NAH is typically observed at approximately 1.963 ppm. This is very close to the signal for NAA at around 2.006 ppm, so careful spectral analysis and the use of appropriate standards are necessary for accurate identification.
- Quantification: The concentration of NAH can be determined by integrating the area under its characteristic peak and comparing it to the peak of a known internal or external standard.

Histidine N-acetyltransferase (HISAT) Activity Assay

This assay measures the enzymatic activity of HISAT by detecting the formation of one of its products.

- Principle: The activity of HISAT is determined by monitoring the production of Coenzyme A (CoA) as a byproduct of the transfer of the acetyl group from acetyl-CoA to L-histidine.
- Reagents:
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
 - L-histidine (substrate)
 - Acetyl-CoA (substrate)
 - Source of HISAT enzyme (e.g., tissue homogenate, purified recombinant protein)
 - A reagent to detect free thiol groups on CoA, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow product that can be measured spectrophotometrically at 412 nm, or a fluorescent probe like ThioGlo4.
- Procedure:

- Prepare a reaction mixture containing the assay buffer, L-histidine, and the enzyme source.
- Initiate the reaction by adding acetyl-CoA.
- Incubate at an optimal temperature (e.g., 37°C).
- At various time points, stop the reaction and add the detection reagent (e.g., DTNB).
- Measure the absorbance or fluorescence and calculate the rate of CoA production, which is proportional to the HISAT activity.

Implications for Drug Development

The distinct phylogenetic distribution of NAH and its proposed role in maintaining tissue homeostasis, particularly in the eye, present potential avenues for drug development. For instance, targeting the enzymes involved in NAH metabolism could be a strategy for addressing certain diseases in poikilothermic vertebrates, which are relevant in aquaculture and ecological studies. Furthermore, understanding the evolutionary switch from NAH to NAA dominance in homeotherms could provide insights into the fundamental roles of acetylated amino acids in the nervous system and their potential involvement in neurological disorders. The human enzyme NAT16, despite its low activity for NAH synthesis, could have other, as yet uncharacterized, functions that may be of therapeutic interest.

Conclusion

N-Acetylhistidine is a molecule of significant interest due to its distinct phylogenetic distribution and important physiological roles in poikilothermic vertebrates. The stark contrast in its abundance compared to N-acetyl-aspartate in homeotherms underscores a significant evolutionary divergence in vertebrate neurochemistry. The "molecular water pump" hypothesis for NAH in the fish lens provides a compelling example of its specialized functions. The experimental protocols detailed in this guide offer a starting point for researchers to further investigate the distribution, metabolism, and functions of this fascinating biomolecule, with potential implications for comparative physiology, evolutionary biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajpp.in [ajpp.in]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 8. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 9. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple RP-HPLC method for the stability-indicating determination of N -acetyl-L-cysteine and N,N' -diacetyl-L-cystine in cell culture media [insights.bio]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton Magnetic Resonance Spectroscopy: Technique for the Neuroradiologist - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Phylogenetic Landscape of N-Acetylhistidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147229#phylogenetic-distribution-of-n-acetylhistidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com